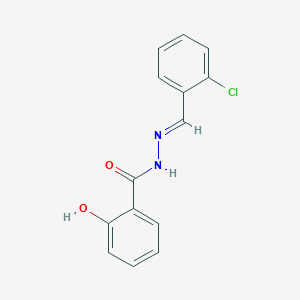

N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide

Description

Properties

CAS No. |

86762-56-3 |

|---|---|

Molecular Formula |

C14H11ClN2O2 |

Molecular Weight |

274.70 g/mol |

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide |

InChI |

InChI=1S/C14H11ClN2O2/c15-12-7-3-1-5-10(12)9-16-17-14(19)11-6-2-4-8-13(11)18/h1-9,18H,(H,17,19)/b16-9+ |

InChI Key |

UMWYHLIWMXZRQO-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reactants : Methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol).

-

Conditions : Microwave irradiation (160 W, 8 minutes) with intermittent stirring.

-

Workup : The mixture is cooled, diluted with water, filtered, and recrystallized in ethanol.

-

Characterization :

Microwave-Assisted Condensation Method

This green chemistry approach minimizes reaction time and solvent use.

Procedure

Advantages

Conventional Reflux Method

A traditional approach suitable for large-scale synthesis.

Procedure

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.0900 |

| b (Å) | 9.9396 |

| c (Å) | 13.8615 |

| Volume (ų) | 1252.40 |

| Z | 4 |

| R Factor | 0.037 |

Hydrogen bonding (N–H···O, O–H···O) stabilizes the crystal lattice.

Comparative Analysis of Methods

| Parameter | Microwave Method | Reflux Method |

|---|---|---|

| Reaction Time | 8–10 minutes | 4–6 hours |

| Yield | 81% | 75–78% |

| Energy Consumption | Low | Moderate |

| Solvent Volume | 12 mL | 50 mL |

| Environmental Impact | Reduced | Higher |

Optimization Strategies

-

Catalyst Screening : Although current methods avoid catalysts, Lewis acids (e.g., ZnCl₂) could enhance imine formation kinetics.

-

Solvent Effects : Ethanol balances polarity and cost, but DMF may improve solubility at elevated temperatures.

-

Scale-Up Challenges : Microwave batch reactors require optimization for industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are typically oxides of the original compound.

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has demonstrated promising antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's structure, particularly the chlorobenzylidene moiety, enhances its interaction with bacterial cell membranes, contributing to its efficacy as an antimicrobial agent.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. It has been evaluated for cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. Notably, it exhibited minimal cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in neurotransmitter regulation. Specifically, it demonstrates mixed-type inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating significant potency. This property positions it as a potential candidate for treating neurodegenerative diseases.

Coordination Chemistry

This compound can act as a ligand to form complexes with transition metals. These metal-ligand complexes are being investigated for their catalytic properties and potential applications in various chemical reactions. The ability of the compound to coordinate with metals enhances its utility in catalysis and materials science.

Analytical Chemistry

In analytical chemistry, this compound is utilized in the development of sensors and analytical methods for detecting specific analytes. Its unique binding properties allow for selective detection of certain compounds, making it valuable in environmental monitoring and quality control processes.

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 46.8 - 137.7 | Mixed-type inhibition |

| Butyrylcholinesterase (BuChE) | 63.6 - 881.1 | Selective inhibition | |

| Antimicrobial | Escherichia coli | Varies | Effective against Gram-negative bacteria |

| Staphylococcus aureus | Varies | Effective against Gram-positive bacteria |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated a significant reduction in bacterial growth, supporting its potential as a therapeutic agent for bacterial infections.

- Neuroprotective Properties : Research focused on the neuroprotective effects of this compound demonstrated its capacity to enhance neuronal survival and reduce oxidative stress markers in models of neurodegeneration.

- Cytotoxicity Assessment : Cytotoxicity tests on HepG2 liver cancer cells revealed that the compound did not exhibit significant cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Observations :

- Intramolecular hydrogen bonding distinguishes it from compounds like (E)-4-bromo-N′-(2-chlorobenzylidene)benzohydrazide, which rely solely on intermolecular bonds .

- Unlike cyano-substituted derivatives (e.g., 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide), the absence of electron-withdrawing groups other than chlorine may reduce its reactivity in cyclization reactions .

Substituent Effects on Properties

- Chlorine vs.

- Hydroxy vs. Cyano Groups: The 2-hydroxy group facilitates intramolecular hydrogen bonding, absent in cyano-substituted derivatives like 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide .

- Methyl vs. Pentadecyl Chains : N'-(2-hydroxy-4-pentadecylbenzylidene) analogs exhibit lipid-like properties due to long alkyl chains, enhancing membrane interaction .

Biological Activity

N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide (C14H11ClN2O2) is a hydrazone compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Synthesis and Structure

The compound is synthesized through the condensation reaction of 2-hydroxybenzoylhydrazine with 2-chlorobenzaldehyde, typically in an ethanol solvent. The structural formula highlights the presence of a hydrazone linkage, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. In vitro studies indicate that it exhibits mixed-type inhibition against these enzymes, with IC50 values suggesting significant potency .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The antibacterial effect is influenced by the presence of the chlorobenzylidene moiety, which enhances its interaction with bacterial cell membranes .

Biological Activity Overview

| Activity Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 46.8 - 137.7 | Mixed-type inhibition |

| Butyrylcholinesterase (BuChE) | 63.6 - 881.1 | Selective inhibition observed | |

| Antimicrobial | Escherichia coli | Varies | Effective against Gram-negative bacteria |

| Staphylococcus aureus | Varies | Effective against Gram-positive bacteria |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various pathogens. The results showed a significant reduction in bacterial growth, indicating its potential as a therapeutic agent for bacterial infections .

- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated a capacity to enhance neuronal survival and reduce oxidative stress markers, suggesting potential applications in treating neurodegenerative diseases .

- Cytotoxicity Assessment : Cytotoxicity tests conducted on HepG2 liver cancer cells revealed that this compound did not exhibit significant cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hydrazone structure can significantly impact biological activity:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions on the benzene ring enhances enzyme inhibitory activity compared to unsubstituted analogs.

- Hydrophobic Interactions : The hydrophobic nature of the chlorobenzylidene group contributes to better membrane permeability, facilitating interaction with cellular targets .

Q & A

Q. How to reconcile discrepancies in computational vs. experimental binding energies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.